molecular formula C12H16N2O2 B14218003 [(3R)-3-Hydroxypiperidin-1-yl](6-methylpyridin-3-yl)methanone CAS No. 613660-48-3

[(3R)-3-Hydroxypiperidin-1-yl](6-methylpyridin-3-yl)methanone

Cat. No.: B14218003
CAS No.: 613660-48-3
M. Wt: 220.27 g/mol
InChI Key: VQRAWUCCNCOGIJ-LLVKDONJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxypiperidin-1-ylmethanone typically involves the following steps:

    Formation of the Hydroxypiperidine Moiety: This can be achieved through the reduction of a piperidone precursor using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Coupling with Methylpyridine: The hydroxypiperidine intermediate is then coupled with a methylpyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the methanone bridge can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3R)-3-Hydroxypiperidin-1-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. The hydroxypiperidine moiety may interact with enzymes or receptors, modulating their activity. The methylpyridine ring can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

(3R)-3-Hydroxypiperidin-1-ylmethanone can be compared with similar compounds such as:

    (3R)-3-Hydroxypiperidin-1-ylmethanone: Lacks the methyl group on the pyridine ring.

    (3R)-3-Hydroxypiperidin-1-ylmethanone: Has the methyl group at a different position on the pyridine ring.

    (3R)-3-Hydroxypiperidin-1-ylmethanone: Contains a chlorine atom instead of a methyl group.

These comparisons highlight the unique structural features of (3R)-3-Hydroxypiperidin-1-ylmethanone, which may contribute to its distinct chemical and biological properties.

Properties

CAS No.

613660-48-3

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

[(3R)-3-hydroxypiperidin-1-yl]-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(16)14-6-2-3-11(15)8-14/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m1/s1

InChI Key

VQRAWUCCNCOGIJ-LLVKDONJSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N2CCC[C@H](C2)O

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCC(C2)O

Origin of Product

United States

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